Cas no 761438-38-4 (ALK inhibitor 2)

ALK inhibitor 2 化学的及び物理的性質
名前と識別子
-
- ALK inhibitor 2
- 2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
- Benzenesulfonamide, 2-[[5-chloro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-
- 2-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide
- Alk inhibitor2
- C23H28ClN7O3S
- BCP10286
- 3434AH
- A14988
- 2-({5-Chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anil
-
- MDL: MFCD23380589
- インチ: 1S/C23H28ClN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
- InChIKey: NURCYJBMLKNYHB-UHFFFAOYSA-N
- SMILES: ClC1=C([H])N=C(N=C1N([H])C1=C([H])C([H])=C([H])C([H])=C1S(N([H])C([H])([H])[H])(=O)=O)N([H])C1C([H])=C([H])C(=C([H])C=1OC([H])([H])[H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]
計算された属性
- 精确分子量: 517.1662866 g/mol
- 同位素质量: 517.1662866 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 10
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 765
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 120
- 分子量: 518.0
ALK inhibitor 2 Security Information
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
ALK inhibitor 2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A12370-5mg |
ALK inhibitor 2 |
761438-38-4 | 99% | 5mg |
¥2379.0 | 2023-09-09 | |
DC Chemicals | DC9339-100 mg |
ALK inhibitor 2 |
761438-38-4 | >98% | 100mg |
$750.0 | 2022-03-01 | |
Biosynth | LFB43838-25 mg |
ALK inhibitor 2 |
761438-38-4 | 25mg |
$1,013.75 | 2023-01-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18994-25mg |
ALK inhibitor 2 |
761438-38-4 | 98% | 25mg |
¥6044.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3041-1mg |
ALK inhibitor 2 |
761438-38-4 | 99.77% | 1mg |
¥ 885 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3041-10 mg |
ALK inhibitor 2 |
761438-38-4 | 99.00% | 10mg |
¥3066.00 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3041-1 mL * 10 mM (in DMSO) |
ALK inhibitor 2 |
761438-38-4 | 99.00% | 1 mL * 10 mM (in DMSO) |
¥2500.00 | 2022-03-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36126-0.01g |
ALK inhibitor 2 |
761438-38-4 | 97% | 0.01g |
3034.00 | 2021-07-09 | |
DC Chemicals | DC9339-250 mg |
ALK inhibitor 2 |
761438-38-4 | >98% | 250mg |
$1300.0 | 2022-03-01 | |
DC Chemicals | DC9339-1 g |
ALK inhibitor 2 |
761438-38-4 | >98% | 1g |
$2500.0 | 2022-03-01 |
ALK inhibitor 2 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
ALK inhibitor 2に関する追加情報
ALK Inhibitor 2 (CAS No. 761438-38-4): A Comprehensive Overview
The compound with CAS No. 761438-38-4, commonly referred to as ALK Inhibitor 2, has emerged as a significant player in the field of oncology research. This compound is a highly specific inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, which has been implicated in various cancers, particularly non-small cell lung cancer (NSCLC). The development of ALK Inhibitor 2 represents a critical advancement in targeted therapy, offering a novel approach to combating ALK-positive malignancies.
ALK Inhibitor 2 operates by selectively binding to the ALK receptor, thereby inhibiting its kinase activity and preventing downstream signaling pathways that promote tumor growth and metastasis. Recent studies have demonstrated its efficacy in preclinical models, showcasing its potential as a next-generation therapeutic agent. The compound's unique mechanism of action distinguishes it from earlier ALK inhibitors, such as crizotinib and alectinib, by its ability to overcome resistance mechanisms that often arise during prolonged treatment.
One of the most promising aspects of ALK Inhibitor 2 is its ability to target ALK variants that are resistant to first- and second-generation inhibitors. This includes variants such as G1202R and L1196M, which are commonly associated with treatment failure in NSCLC patients. By addressing these resistant mutations, ALK Inhibitor 2 offers hope for patients who have exhausted other treatment options. Clinical trials currently underway aim to evaluate its safety and efficacy in advanced-stage cancers, with preliminary results indicating favorable pharmacokinetic profiles and minimal off-target effects.
The development of ALK Inhibitor 2 is also notable for its contribution to precision medicine. By leveraging advancements in genomics and molecular biology, researchers have been able to identify specific patient populations that are most likely to benefit from this therapy. This personalized approach not only enhances treatment outcomes but also minimizes unnecessary exposure to adverse effects in individuals who are unlikely to respond.
From a structural perspective, ALK Inhibitor 2 exhibits a unique chemical composition that enhances its binding affinity to the ALK receptor. This structure-function relationship has been extensively studied through computational modeling and experimental assays, providing valuable insights into the design of future ALK inhibitors. The compound's stability and bioavailability further underscore its potential as a viable therapeutic option for oncologists worldwide.
Looking ahead, the continued exploration of ALK Inhibitor 2 is expected to yield additional breakthroughs in cancer treatment. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in advancing this compound through clinical development and into widespread clinical use. As research progresses, the role of ALK Inhibitor 2 in shaping the future of oncology is likely to expand significantly.
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